molecular formula C18H16ClNO3 B7628396 4-[[(4-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one

4-[[(4-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one

Cat. No. B7628396
M. Wt: 329.8 g/mol
InChI Key: QZLNFFCNHWYUBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(4-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one is a chemical compound that belongs to the class of coumarin derivatives. It is also known as Coumarin 151, and it has been found to exhibit various biological activities. This compound has become an important tool for scientific research, as it has been used to investigate different biological processes and pathways.

Mechanism of Action

The mechanism of action of 4-[[(4-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and proliferation. It has also been shown to inhibit the activity of topoisomerases, which are involved in DNA replication and repair. Additionally, this compound has been shown to modulate the activity of various signaling pathways, such as the MAPK/ERK pathway, which is involved in the regulation of cell survival and apoptosis.
Biochemical and Physiological Effects:
4-[[(4-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of different cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit the replication of various viruses, such as herpes simplex virus and HIV. Additionally, this compound has been shown to modulate the activity of different signaling pathways, which are involved in the regulation of cell growth, survival, and apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[[(4-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one in lab experiments is its ability to inhibit the activity of various enzymes and signaling pathways. This makes it a useful tool for investigating different biological processes and pathways. Another advantage is its ability to exhibit antitumor, antiviral, and antimicrobial activities, which makes it a potential candidate for drug development.
One of the limitations of using 4-[[(4-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one in lab experiments is its limited solubility in water. This can make it difficult to dissolve in aqueous solutions, which may affect its activity. Another limitation is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of 4-[[(4-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one in scientific research. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and viral infections. Another direction is to study its role in the regulation of different signaling pathways, such as the MAPK/ERK pathway, and its potential as a modulator of these pathways. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential as a tool for investigating different biological processes and pathways.
Conclusion:
In conclusion, 4-[[(4-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one is a chemical compound that has become an important tool for scientific research. Its ability to inhibit the activity of various enzymes and signaling pathways, as well as its antitumor, antiviral, and antimicrobial activities, make it a potential candidate for drug development. However, its limited solubility in water and potential toxicity may limit its use in certain experiments. Further studies are needed to understand the mechanism of action of this compound and its potential as a therapeutic agent and tool for investigating different biological processes and pathways.

Synthesis Methods

The synthesis of 4-[[(4-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one involves the reaction of 4-chlorobenzylamine with 7-hydroxycoumarin in the presence of formaldehyde and a catalyst. The reaction yields the desired product, which can be purified using various chromatographic techniques. The purity of the compound can be determined using spectroscopic methods.

Scientific Research Applications

4-[[(4-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one has been extensively used in scientific research to investigate various biological processes and pathways. It has been found to exhibit antitumor, antiviral, and antimicrobial activities. It has also been shown to inhibit the activity of various enzymes, such as tyrosine kinases and topoisomerases. This compound has been used to study the effects of oxidative stress, inflammation, and apoptosis in different cell types. It has also been used to investigate the role of different signaling pathways, such as the MAPK/ERK pathway, in various cellular processes.

properties

IUPAC Name

4-[[(4-chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c1-20(10-12-2-4-14(19)5-3-12)11-13-8-18(22)23-17-9-15(21)6-7-16(13)17/h2-9,21H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLNFFCNHWYUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)Cl)CC2=CC(=O)OC3=C2C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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